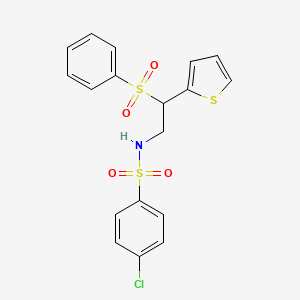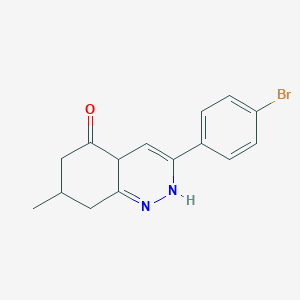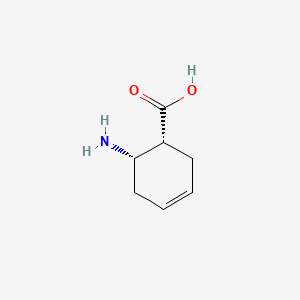
cis-2-Amino-4-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Conformational Studies
cis-2-Amino-4-cyclohexene-1-carboxylic acid has been utilized in the preparation and conformational analysis of partially saturated heterocycles, including 3,1-benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones. These compounds have diverse applications in chemical synthesis, serving as key intermediates in the production of bicyclic pyrimidin-4-ones and tetrahydro-4H-3,1-benzoxazines. The conformational preferences of these molecules have been explored through NMR studies, revealing the preferred conformers in heterocyclic twist inverse forms (G. Bernáth et al., 1985).
Catalytic Activity in Organic Synthesis
The compound has also found application in the synthesis of stable spirocyclic (alkyl)(amino)carbenes. These carbenes, derived from cyclohexenyl groups, offer steric protection to metals, enhancing their efficiency as ligands for transition metal-based catalysts. Such catalysts have shown promising activity in the gold(I)-catalyzed hydroamination of internal alkynes, significantly broadening the scope for the synthesis of nitrogen-containing heterocycles (Xiaoming Zeng et al., 2009).
Biomedical Research
In biomedical research, cyclohexene analogues of cis-2-Amino-4-cyclohexene-1-carboxylic acid have been designed as rigid analogues of the drug vigabatrin. These compounds, particularly cis-3-aminocyclohex-4-ene-1-carboxylic acid, have been investigated for their potential as mechanism-based inactivators of gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme plays a crucial role in neurotransmitter regulation, and its inhibition is of interest for treating epilepsy and drug addiction (Sun Choi & R. Silverman, 2002).
Advanced Materials and Coordination Chemistry
The structural properties of cis- and trans-isomers of cyclohexanedicarboxylate have been explored in the synthesis of uranyl ion complexes. These complexes, obtained under solvohydrothermal conditions, display a wide range of architectures, from molecular species to entangled nets. The differing shapes and sensitivities of the isomeric forms to experimental conditions highlight the compound's utility in designing uranyl ion complexes with varied structural frameworks (P. Thuéry & J. Harrowfield, 2017).
Foldamer Research
cis-2-Aminocyclohex-4-enecarboxylic acid has been identified as a new building block for helical foldamers. Research demonstrates that α/β-peptides containing cis-2-Aminocyclohex-4-enecarboxylic acid adopt 11/9-helical conformations in both solution and crystal states, suggesting its potential in designing novel peptide-based structures with specific geometric conformations (Sunmi Kwon et al., 2015).
Safety And Hazards
“Cis-2-Amino-4-cyclohexene-1-carboxylic acid” may cause eye and skin irritation, as well as respiratory and digestive tract irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-4-cyclohexene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

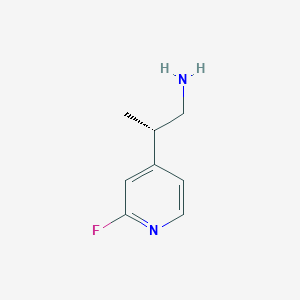
![4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2671897.png)
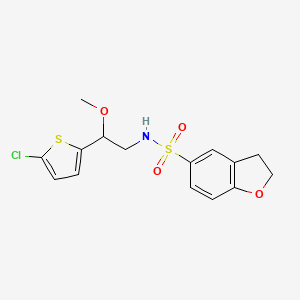
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)
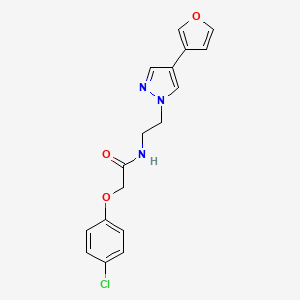
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)
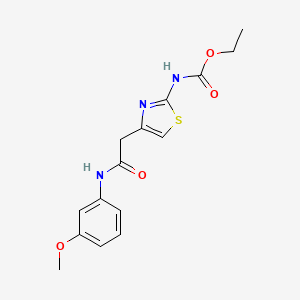
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)
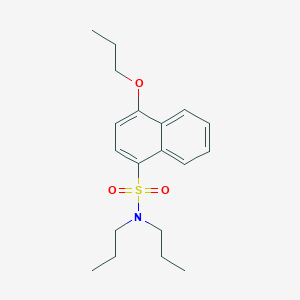
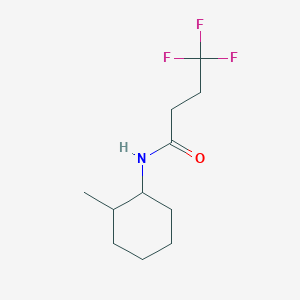

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)
